[2-(2,4-Dichlorophenoxy)ethyl](ethyl)amine
Description
Contextualization within the Broader Class of Phenoxyamine Compounds
Phenoxyamine compounds are characterized by a phenoxy group (a phenyl ring attached to an oxygen atom) linked to an amine functional group, typically via an alkyl chain. This structural motif is present in a vast array of synthetic and naturally occurring molecules. The versatility of this chemical scaffold allows for a wide range of substitutions on both the aromatic ring and the amine, leading to a diverse library of compounds with varied physicochemical properties.
The parent compound of the phenoxy herbicide family is 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide that controls broadleaf weeds. mums.ac.irwikipedia.org It is an organic compound with the chemical formula C8H6Cl2O3. wikipedia.org Formulations of 2,4-D include esters, acids, and various salts, which differ in their chemical properties and environmental behavior. orst.edu The amine salts of 2,4-D, for instance, are noted to be less volatile than the ester forms.
The study of phenoxyamines is often an extension of the extensive research conducted on related phenoxy compounds. By modifying the core structure, such as replacing the carboxylic acid group of 2,4-D with an amine functionality, researchers can explore new chemical spaces and potential biological activities.
Rationale for Academic Investigation of Substituted Phenoxyethylamines
The academic investigation into substituted phenoxyethylamines is driven by several key factors, primarily centered on the exploration of their potential biological activities and structure-activity relationships (SAR). The phenoxyethylamine scaffold is a key component in many pharmacologically active compounds, and slight modifications to this structure can lead to significant changes in their biological effects.
A primary area of investigation is in the development of new therapeutic agents. For example, various phenoxyacetamide derivatives, which share a similar structural backbone, have been synthesized and evaluated for their anticonvulsant, antidepressant, and tranquilizer properties. scbt.com This suggests that the broader class of phenoxyamines, including 2-(2,4-Dichlorophenoxy)ethylamine (B187727), could serve as a template for the design of novel neurologically active compounds.
Furthermore, the dichlorinated phenyl ring, as seen in the subject compound, is a common feature in many bioactive molecules. Understanding how this substitution pattern, combined with the phenoxyethylamine structure, influences a compound's interaction with biological targets is a fundamental aspect of medicinal chemistry research. The systematic synthesis and evaluation of a series of related compounds allow researchers to build predictive models for biological activity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | 221.04 | Systemic herbicide, parent compound of the phenoxy herbicide family. mums.ac.irwikipedia.org |
| 2,4-Dichlorophenethylamine | C8H9Cl2N | 190.07 | A related amine with a similar dichlorinated phenyl group. |
Note: The data for 2,4-Dichlorophenethylamine is for a structurally related compound and is provided for comparative purposes.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVSWNJGZABDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,4 Dichlorophenoxy Ethylamine and Its Analogs
Established Synthetic Pathways for Phenoxyethylamines
Traditional methods for synthesizing phenoxyethylamines, including the target compound 2-(2,4-Dichlorophenoxy)ethylamine (B187727), are typically built upon fundamental organic reactions. These pathways often involve the sequential construction of the ether linkage followed by the formation and functionalization of the amine group.
Alkylation Reactions in Phenoxyamine Synthesis
Alkylation is a cornerstone of phenoxyethylamine synthesis, primarily utilized in two key steps: the formation of the phenoxy-ether bond and the subsequent alkylation of the amine.
The Williamson ether synthesis is a classic and widely used method for constructing the ether linkage. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org In the context of synthesizing the target compound, 2,4-dichlorophenol (B122985) is first deprotonated with a strong base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic 2,4-dichlorophenoxide. This phenoxide then reacts with a suitable two-carbon electrophile bearing a latent or protected amine group, such as 2-chloroethylamine (B1212225) or a derivative. masterorganicchemistry.comwikipedia.orgnih.govfrancis-press.comyoutube.comnih.gov
Table 1: Williamson Ether Synthesis for Phenoxyethyl Moiety
| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |
|---|---|---|---|---|
| 2,4-Dichlorophenol | 2-Chloroethylamine | NaOH | 2-(2,4-Dichlorophenoxy)ethylamine | SN2 |
Once the primary 2-(2,4-dichlorophenoxy)ethylamine is formed, further N-alkylation is required to introduce the ethyl group. Direct alkylation with an ethyl halide (e.g., ethyl bromide) can be employed. However, this method is often plagued by a lack of selectivity, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com
Condensation Approaches for Substituted Acetamides with Phenoxy Moieties
An alternative route to phenoxyethylamines involves the formation and subsequent modification of a phenoxyacetamide intermediate. This pathway begins with the synthesis of 2,4-dichlorophenoxyacetic acid, which is readily prepared by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base. nih.gov
The resulting phenoxyacetic acid can be converted into a more reactive acyl chloride or ester. This activated intermediate is then reacted with ethylamine (B1201723) in a condensation reaction to form the corresponding N-ethyl-2-(2,4-dichlorophenoxy)acetamide. This amide formation is a robust and high-yielding reaction. The synthesis of various phenoxyacetamide derivatives has been explored, highlighting the versatility of this intermediate in building molecular complexity. nih.govmdpi.com
Table 2: Synthesis of Phenoxyacetamide Intermediate
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2,4-Dichlorophenol, Chloroacetic acid | NaOH | 2,4-Dichlorophenoxyacetic acid |
| 2 | 2,4-Dichlorophenoxyacetic acid | SOCl₂ or (COCl)₂ | 2,4-Dichlorophenoxyacetyl chloride |
Reduction Strategies for Amine Formation
Reduction is a critical final step in many synthetic routes to phenoxyethylamines, particularly when starting from precursors like amides or nitriles.
The N-ethyl-2-(2,4-dichlorophenoxy)acetamide, synthesized via the condensation approach (Section 2.1.2), can be reduced to the target secondary amine, 2-(2,4-Dichlorophenoxy)ethylamine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂). libretexts.org
Another common strategy is reductive amination. masterorganicchemistry.comwikipedia.orgyoutube.com This method involves the reaction of a phenoxy-substituted aldehyde, such as 2-(2,4-dichlorophenoxy)acetaldehyde, with ethylamine. This reaction forms an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. libretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.comwikipedia.orgjocpr.com This one-pot procedure avoids the issue of overalkylation often seen with direct N-alkylation. masterorganicchemistry.comyoutube.comjocpr.com
Table 3: Common Reduction Strategies
| Precursor | Reducing Agent | Product |
|---|---|---|
| N-ethyl-2-(2,4-dichlorophenoxy)acetamide | Lithium aluminum hydride (LiAlH₄) | 2-(2,4-Dichlorophenoxy)ethylamine |
| 2-(2,4-Dichlorophenoxy)acetaldehyde + Ethylamine | Sodium cyanoborohydride (NaBH₃CN) | 2-(2,4-Dichlorophenoxy)ethylamine |
Novel Synthetic Routes and Strategies for Phenoxyethylamine Derivatives
Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, selectivity, and molecular diversity. For phenoxyethylamine derivatives, this includes the development of chemoselective transformations and the application of multi-component reactions.
Exploration of Chemoselective Transformations
Chemoselectivity—the ability to react with one functional group in the presence of others—is crucial for the efficient synthesis of complex molecules. In the synthesis of phenoxyethylamine analogs, catalyst-controlled reactions have emerged as a powerful tool for achieving high selectivity.
For instance, modern reductive amination protocols often use transition metal catalysts (e.g., based on iridium, ruthenium, or nickel) that can operate under milder conditions and offer greater control over the reaction. jocpr.com These catalytic systems can facilitate direct reductive amination, streamlining the process by eliminating the need to pre-form the imine intermediate. jocpr.com Furthermore, the development of chemoselective N-alkylation methods allows for the precise modification of amines without affecting other sensitive functional groups within the molecule, which is particularly valuable for late-stage functionalization in drug discovery and materials science. researchgate.netnih.gov Research into site-selective C-H bond activation and functionalization also opens new avenues for creating novel analogs by directly modifying the aromatic ring or alkyl chains of the phenoxyethylamine scaffold. nih.gov
Investigations into Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov These reactions are advantageous due to their high atom economy, step economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govcam.ac.ukrsc.org
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that could be adapted for the synthesis of phenoxyethylamine analogs. orgsyn.orgresearchgate.netnih.govnih.govfu-berlin.de A hypothetical Ugi reaction could involve a phenoxy-containing aldehyde (like 2-(2,4-dichlorophenoxy)acetaldehyde), an amine (e.g., ethylamine), a carboxylic acid, and an isocyanide. This would lead to a complex α-acetamido carboxamide derivative, which could be further modified to access a wide range of phenoxyethylamine analogs. nih.gov Similarly, Mannich-type reactions, which involve an aldehyde, an amine, and a carbon nucleophile, could be employed to construct the core structure in a convergent manner. nih.gov The application of MCRs represents a powerful strategy for the diversity-oriented synthesis of novel phenoxyethylamine derivatives.
Optimization of Reaction Conditions and Yields
Two primary commercial routes exist for the synthesis of 2,4-D: the chlorination of phenol (B47542) followed by condensation with chloroacetic acid, or the condensation of phenol with chloroacetic acid followed by chlorination. researchgate.netwho.int Research has focused on optimizing the condensation step of 2,4-dichlorophenol with a haloacetate to maximize yield and purity.
A one-pot method involving condensation, hydrolysis, and acidification has been developed to streamline the process. google.com In this approach, 2,4-dichlorophenol is condensed with a haloacetate in the presence of an anhydrous carbonate weak base and a catalyst. This method effectively inhibits the hydrolysis of the haloacetate, thereby improving the condensation conversion rate and minimizing the content of unreacted free phenol. google.com Subsequent hydrolysis and acidification in the same reaction vessel yield 2,4-dichlorophenoxyacetic acid. This solvent-free, one-pot process has been shown to achieve product yields of over 97% with purities exceeding 98%. google.com
| Method | Key Reaction Step | Optimized Conditions | Reported Yield | Purity | Reference |
|---|---|---|---|---|---|
| One-Pot Synthesis | Condensation, Hydrolysis, Acidification | Anhydrous carbonate base, catalyst, solvent-free, 110-120°C hydrolysis | >97% | >98% | google.com |
| One-Pot Reaction | Condensation, Hydrolysis, Acidification from 2,4-dichlorophenol and methyl chloroacetate | Determined by single factor and orthogonal experiments | 96.8% | 98.8% | globethesis.com |
| Continuous Process | Condensation in series reactors | Reaction temperature controlled at 80-100°C | 98.3% | 98.6% | google.com |
Derivatization Strategies for Structural Modification
Structural modification of the 2-(2,4-dichlorophenoxy)ethyl scaffold is achieved through various derivatization strategies, primarily targeting the amine functionality or utilizing the carboxylic acid precursor for ester and amide formation. These modifications are essential for creating a library of analogs for further research.
Amine-Type Derivatization Approaches
The primary amine, 2-(2,4-Dichlorophenoxy)ethylamine, serves as a versatile point for structural modification. A common approach is N-alkylation, which involves the reaction of the amine with an alkyl halide. The synthesis of the title compound, 2-(2,4-Dichlorophenoxy)ethylamine, is a direct example of this strategy, where 2-(2,4-Dichlorophenoxy)ethylamine is reacted with an ethylating agent like ethyl bromide or ethyl iodide.
However, the direct alkylation of primary amines can be challenging to control. The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a "runaway reaction" where the secondary amine reacts further with the alkyl halide to form a tertiary amine, and potentially a quaternary ammonium salt, resulting in a mixture of products. masterorganicchemistry.com
To achieve selective mono-alkylation and maximize the yield of the desired secondary amine, reaction conditions must be carefully controlled. This can involve using a large excess of the primary amine to favor the initial reaction, controlling the stoichiometry of the alkylating agent, or employing protective group strategies. Alternative methods, such as reductive amination, where an amine is reacted with an aldehyde (e.g., acetaldehyde) in the presence of a reducing agent, can also provide a more controlled route to the desired N-alkylated product.
Esterification and Amidation Routes
Esterification and amidation of the precursor, 2,4-dichlorophenoxyacetic acid, are fundamental derivatization routes. These reactions not only yield stable, useful compounds but also create intermediates for further synthesis.
Esterification: Esters of 2,4-dichlorophenoxyacetic acid are readily prepared by reacting the acid with an alcohol. mt.govwikipedia.org A common laboratory and industrial method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, 2,4-dichlorophenoxyacetyl chloride, which then smoothly reacts with alcohols to form the corresponding esters. who.int Solventless methods using inorganic solid supports and microwave assistance have also been developed for a more environmentally friendly approach. rsc.org
Amidation: The formation of amides from 2,4-dichlorophenoxyacetic acid is a key step toward synthesizing amine derivatives. The reaction of 2,4-dichlorophenoxyacetyl chloride with a primary or secondary amine yields the corresponding amide. google.com For example, reacting the acid chloride with ethylamine would produce N-ethyl-2-(2,4-dichlorophenoxy)acetamide. This amide can then be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the target secondary amine, 2-(2,4-Dichlorophenoxy)ethylamine.
Modern amide synthesis often employs coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine to form the amide bond under mild conditions. fishersci.it
| Reaction Type | Reactants | Key Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Amidation | 2,4-Dichlorophenoxyacetyl chloride, Amine | Base (e.g., DIEA) | N-substituted amide | fishersci.it |
| Amidation | 2,4-Dichlorophenoxyacetic acid, Amine | Coupling agent (e.g., DCC, EDC) | N-substituted amide | fishersci.it |
| Esterification | 2,4-Dichlorophenoxyacetic acid, Alcohol | Ferric chloride | Ester | who.int |
| Esterification | 2,4-Dichlorophenoxyacetic acid, Alcohol | Inorganic solid support (e.g., silica), Microwave | Ester | rsc.org |
Preparation of Intermediate Derivatives for Further Synthesis
The efficient synthesis of the target amine and its analogs relies on the preparation of key reactive intermediates.
A crucial intermediate is 2,4-dichlorophenoxyacetyl chloride . It is typically synthesized by reacting 2,4-dichlorophenoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itacs.org This acid chloride is a highly valuable synthetic precursor due to its enhanced reactivity compared to the parent carboxylic acid, readily undergoing nucleophilic acyl substitution with alcohols and amines to form esters and amides, respectively. google.com
The synthesis of the 2-(2,4-dichlorophenoxy)ethylamine backbone itself can be approached through several routes. One common strategy involves the Gabriel synthesis. This method would start with the etherification of 2,4-dichlorophenol with a 2-haloethanol (e.g., 2-bromoethanol) to form 2-(2,4-dichlorophenoxy)ethanol. The alcohol is then converted to an alkyl halide (e.g., 2-(2,4-dichlorophenoxy)ethyl bromide), which subsequently reacts with potassium phthalimide (B116566). The final step is the hydrolysis or hydrazinolysis of the phthalimide group to release the desired primary amine. google.com An alternative route involves the reduction of 2-(2,4-dichlorophenoxy)acetonitrile (B1295572) or 2-(2,4-dichlorophenoxy)acetamide.
The fundamental building blocks for these syntheses are 2,4-dichlorophenol and chloroacetic acid . researchgate.net The production of high-purity 2,4-dichlorophenol is achieved through the controlled chlorination of phenol. google.com The reaction of these two starting materials under basic conditions is the cornerstone for producing the 2,4-dichlorophenoxyacetic acid core structure, from which the majority of derivatives are synthesized. researchgate.netwikipedia.org
Computational Chemistry and Structure Activity Relationship Sar Studies of Phenoxyethylamine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electronic structure, reactivity, and various molecular parameters, offering a lens into the behavior of phenoxyethylamine derivatives at a subatomic level.
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules like 2-(2,4-Dichlorophenoxy)ethylamine (B187727). DFT methods are used to determine the electron density of a system, from which various properties can be derived. One of the key applications of DFT in this context is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For phenoxyethylamine derivatives, substituents on the phenyl ring, such as the dichloro substitution in the target molecule, can significantly influence the HOMO-LUMO gap and thus modulate the molecule's reactivity.
DFT calculations also enable the mapping of the electrostatic potential (ESP) surface. The ESP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants.
Beyond electronic structure, quantum chemical calculations can predict a wide range of molecular parameters that are essential for understanding the behavior of phenoxyethylamine derivatives. These parameters can be used to build a comprehensive profile of the molecule's properties.
A variety of molecular descriptors can be calculated, including:
Geometrical Parameters: Bond lengths, bond angles, and dihedral angles can be optimized to find the most stable conformation of the molecule.
Thermodynamic Properties: Enthalpy of formation, entropy, and Gibbs free energy can be calculated to assess the molecule's stability and predict the feasibility of reactions.
Spectroscopic Properties: Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the identification and characterization of the compound.
These theoretically predicted parameters can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's structure and properties.
Table 1: Representative Theoretically Predicted Molecular Parameters for a Phenoxyethylamine Derivative
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |
| Polarizability | 25. ų | Response to an external electric field |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as a phenoxyethylamine derivative, and a biological macromolecule (receptor), typically a protein. These methods are instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its target.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding affinity.
For a compound like 2-(2,4-Dichlorophenoxy)ethylamine, docking studies could be employed to investigate its potential interaction with various biological targets. The analysis of the docked poses can reveal key intermolecular interactions, such as:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor.
Van der Waals Forces: Weak, short-range electrostatic attractive forces.
Pi-Pi Stacking: Interactions between aromatic rings.
Understanding the binding mode is crucial for explaining the biological activity of a compound and for designing new derivatives with improved affinity and selectivity.
Table 2: Representative Binding Mode Analysis from a Docking Simulation
| Interaction Type | Interacting Residues of Macromolecule | Distance (Å) |
| Hydrogen Bond | TYR 150 | 2.8 |
| Hydrogen Bond | SER 210 | 3.1 |
| Hydrophobic Interaction | LEU 85, VAL 92 | N/A |
| Pi-Pi Stacking | PHE 255 | 4.5 |
While docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.
MD simulations of a phenoxyethylamine derivative bound to a receptor can reveal:
Stability of the Binding Pose: Whether the ligand remains in the binding site in the predicted orientation.
Conformational Changes: How the ligand and receptor adapt to each other upon binding.
Role of Water Molecules: The influence of solvent on the binding interaction.
Binding Free Energy: A more accurate estimation of the binding affinity.
These dynamic insights complement the static picture from docking and provide a more realistic representation of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating calculated molecular descriptors with experimentally determined biological activities.
For a series of phenoxyethylamine derivatives, a QSAR study would involve:
Data Set Collection: Assembling a set of phenoxyethylamine analogues with their measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the data set. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Molecular shape, volume, surface area.
Physicochemical: LogP (lipophilicity), polar surface area (PSA).
Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques.
A validated QSAR model can be used to predict the biological activity of new, untested phenoxyethylamine derivatives, thereby prioritizing the synthesis of the most promising compounds. The descriptors included in the final QSAR model can also provide insights into the structural features that are important for the desired biological activity.
Table 3: Representative Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Geometrical | Molecular Surface Area (MSA) | Shape and size of the molecule |
| Electrostatic | Dipole Moment | Polarity of the molecule |
| Quantum Chemical | HOMO Energy | Electron-donating ability |
| Hydrophobic | LogP | Lipophilicity |
Development of Predictive Models for Molecular Behavior
The development of predictive models for molecular behavior, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational chemistry. nih.govnih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. mdpi.com The primary goal is to predict the activity of new, unsynthesized molecules, thereby accelerating the process of drug discovery and chemical risk assessment by prioritizing candidates for synthesis and experimental testing. nih.govmdpi.com
The process begins with a dataset of molecules with known activities. For phenoxyethylamine derivatives, this would involve compiling a series of analogues and their experimentally determined biological responses. Molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, are then calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov
Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov For instance, a hypothetical QSAR model for a series of phenoxyethylamine derivatives might take the form:
log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε
Where log(1/C) represents the biological activity, β coefficients are the regression weights for each descriptor, and ε is the error term.
| Parameter | Description | Value |
|---|---|---|
| N | Number of compounds in the dataset | 40 |
| R² | Coefficient of determination (measures goodness-of-fit) | 0.937 |
| R²A | Adjusted R² | 0.932 |
| F-statistic | Fisher's test value (overall model significance) | 199.812 |
| Std. Error | Standard Error of the estimate | 0.255 |
Scaffold-Based and R-Group Decomposition Approaches for SAR Analysis
Structure-Activity Relationship (SAR) analysis systematically investigates how the chemical structure of a compound influences its biological activity. optibrium.com For a series of related compounds like phenoxyethylamine derivatives, scaffold-based and R-group decomposition are powerful computational techniques used to dissect and understand these relationships. optibrium.com
The core principle involves identifying a common structural framework, or "scaffold," that is present across all molecules in the series. In this context, the phenoxyethylamine moiety would serve as the central scaffold. The variations among the derivatives are then attributed to different substituent groups, known as "R-groups," attached to specific positions on this scaffold.
R-group decomposition is the process of computationally identifying the common scaffold and tabulating the various R-groups at each substitution site for every compound in the dataset. optibrium.com This systematic breakdown allows researchers to analyze the impact of different substituents at specific positions on the target property, such as binding affinity or inhibitory potency.
For example, in a series of phenoxyethylamine derivatives, key points of variation (R-groups) might include:
R¹ and R²: Substituents on the phenyl ring (e.g., halogens, alkyl groups, methoxy (B1213986) groups).
R³: Substituents on the ethylamine (B1201723) nitrogen atom.
Topological Descriptors and Their Correlation with Molecular Properties
The calculation of topological indices is based on the molecular graph, and numerous indices have been developed, each capturing different aspects of molecular topology. nih.gov These descriptors can be successfully correlated with a wide range of molecular properties, including boiling point, molar volume, surface tension, and lipophilicity. nih.govresearchgate.net The underlying principle is that the topology of a molecule dictates its intermolecular forces and, consequently, its bulk properties.
For phenoxyethylamine derivatives, topological descriptors can be calculated and used in regression models to predict their physicochemical properties. For example, the Wiener index, which is based on the distances between all pairs of atoms in the molecule, is often related to properties dependent on molecular volume. The Randić connectivity index, which reflects the degree of branching, can correlate with properties like boiling point or chromatographic retention times. By establishing a statistically significant correlation between these descriptors and an experimental property, predictive QSPR models can be built. echemcom.com
| Topological Descriptor | Description | Correlated Molecular Properties |
|---|---|---|
| Wiener Index (W) | Sum of distances between all pairs of vertices in the molecular graph. | Boiling point, Molar volume |
| Randić Connectivity Index (χ) | Based on the degree of vertices (atom connectivity). Reflects molecular branching. | Lipophilicity, Chromatographic retention |
| Balaban Index (J) | A distance-based index that accounts for molecular size and branching. | Acentric factor, Heat of atomization |
| Gutman Index (M) | Based on the degree and distance of vertices. | Total π-electron energy |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a molecular crystal. scirp.orgresearchgate.net This technique partitions the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules, defining a unique "Hirshfeld surface" for each molecule. mdpi.com By mapping various properties onto this surface, a detailed picture of the crystal packing environment emerges. scirp.orgnih.gov
The analysis generates several key graphical outputs:
d_norm Surface: This property is mapped onto the Hirshfeld surface using a red-white-blue color scheme. Red spots highlight intermolecular contacts that are shorter than the van der Waals radii sum, indicating strong interactions like hydrogen bonds. White areas represent contacts at the van der Waals separation, and blue areas indicate longer contacts. mdpi.com
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. They are histograms of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. The shape and features of the plot are characteristic of specific interaction types (e.g., sharp spikes for hydrogen bonds, wing-like patterns for π-π stacking). researchgate.netnih.gov
Shape Index and Curvedness: These surface properties help to identify complementary hollows and bumps between adjacent molecules, which are characteristic of stacking interactions. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 45.5% | Represents contacts between hydrogen atoms on adjacent molecules. |
| O···H / H···O | 22.1% | Indicative of hydrogen bonding or weaker van der Waals contacts. |
| C···H / H···C | 15.8% | Common van der Waals interactions, can include C-H···π contacts. |
| Cl···H / H···Cl | 9.2% | Contacts involving chlorine atoms, potentially weak hydrogen bonds. |
| C···C | 3.5% | May indicate the presence of π-π stacking interactions. |
| Other | 3.9% | Contributions from other less frequent atomic contacts. |
Mechanistic Investigations of Chemical Reactivity and Molecular Interactions
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of 2-(2,4-Dichlorophenoxy)ethylamine (B187727), a phenoxyamine derivative, typically involves foundational organic reactions such as the Williamson ether synthesis and N-alkylation. wikipedia.orgchemistrytalk.orgbyjus.com The core structure is formed by creating an ether linkage between a phenol (B47542) and an ethanolamine (B43304) derivative, followed by alkylation of the amine.
The primary route involves the reaction of 2,4-dichlorophenol (B122985) with a 2-(ethylamino)ethanol (B46374) derivative. A key step is the formation of a sodium phenolate (B1203915) by treating 2,4-dichlorophenol with a base like sodium hydroxide (B78521). wikipedia.org This phenolate then acts as a nucleophile, attacking an electrophilic carbon on the ethanolamine component.
Alternatively, the synthesis can proceed by reacting sodium 2,4-dichlorophenolate with a haloalkane like 2-chloro-N-ethylethanamine. wikipedia.org This classic Williamson ether synthesis involves the nucleophilic substitution of the halide by the phenoxide ion. wikipedia.orgwikipedia.org
The synthesis of phenoxyamines like 2-(2,4-Dichlorophenoxy)ethylamine via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgchemistrytalk.org
Intermediates : The reaction does not involve true, stable intermediates in the classical sense. Instead, it proceeds through a single, concerted step. byjus.com The key species are the reactants (the 2,4-dichlorophenoxide ion and the alkyl halide) and the products. The alkoxide or phenoxide ion, formed by deprotonating the corresponding alcohol or phenol with a strong base, is a crucial reactive species that initiates the nucleophilic attack. chemistrytalk.org In related but more complex reactions, such as the Ritter reaction which can form amides, nitrilium ion intermediates are formed when a carbenium ion adds to a nitrile. organic-chemistry.orgnih.gov Similarly, in certain enzymatic reactions involving amine oxidases, Schiff-base intermediates have been identified. nih.gov
Transition States : The SN2 mechanism is characterized by a single transition state. wikipedia.org In this state, the nucleophile (the phenoxide ion) attacks the electrophilic carbon atom from the side opposite to the leaving group (e.g., a halide). youtube.com Simultaneously, a new carbon-oxygen bond is forming while the carbon-halide bond is breaking. byjus.com The geometry around the carbon atom is trigonal bipyramidal in the transition state. Steric hindrance can significantly impact the energy of this transition state; bulkier reactants will raise the energy, potentially favoring side reactions like elimination (E2). chemistrytalk.org
Catalysis plays a significant role in optimizing the N-alkylation steps and can be crucial in alternative synthetic routes. While the classic Williamson ether synthesis for the ether linkage is often base-mediated rather than catalytic, the subsequent or alternative N-alkylation steps benefit greatly from catalysts. byjus.comwikipedia.org
Phase-Transfer Catalysis : In reactions involving an aqueous phase (containing the phenoxide) and an organic phase (containing the alkyl halide), phase-transfer catalysts like quaternary ammonium (B1175870) salts can be employed. youtube.com These catalysts shuttle the nucleophile from the aqueous phase to the organic phase, facilitating the reaction which would otherwise be limited by the low mutual solubility of the reactants. youtube.com
Transition Metal Catalysis : Modern synthetic methods for N-alkylation of amines with alcohols utilize transition metal catalysts, such as those based on palladium, manganese, or ruthenium. chemrxiv.orgnih.govnih.gov These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. chemrxiv.orgnih.gov The catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine. chemrxiv.org This method is atom-economical and generates water as the only byproduct. researchgate.net
Acid/Base Catalysis : In the synthesis of the parent compound, phenoxyacetic acid, from sodium phenolate and sodium chloroacetate, the reaction is followed by acidification with a strong acid like HCl to produce the final product. wikipedia.orggoogle.com In some esterification reactions to produce phenoxy derivatives, solid supports like silica (B1680970) or zeolites can act as catalysts, particularly under microwave-assisted conditions. rsc.org
The table below summarizes catalysts used in related N-alkylation reactions.
| Catalyst Type | Metal/Compound | Reaction Type | Mechanism | Reference |
|---|---|---|---|---|
| Transition Metal | Palladium (Pd) | N-alkylation of amines with alcohols | Borrowing Hydrogen | chemrxiv.org |
| Transition Metal | Manganese (MnCl2) | N-alkylation of amines with alcohols | Hydrogen Autotransfer | nih.gov |
| Transition Metal | Ruthenium (Ru) | N-alkylation of amino acid esters with alcohols | Base-free, atom-economic | nih.gov |
| Phase-Transfer | Quaternary Ammonium Salts | Alkylation with alkyl halides | Shuttles nucleophile between phases | youtube.com |
Molecular Interactions with Biological Mimics and Systems
The dichlorophenoxy moiety of the title compound is structurally related to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). wikipedia.orgmt.gov Consequently, its molecular interactions can be inferred from studies on related phenoxy herbicides and other amphiphilic molecules.
Compounds with amphiphilic character, possessing both hydrophobic (the dichlorophenyl ring) and hydrophilic (the amine group) regions, are known to interact with lipid bilayers, which are the fundamental components of cell membranes. rsc.org
Intercalation and Fluidity : Such molecules can penetrate or intercalate into the lipid bilayer. mdpi.com This insertion can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. researchgate.net Techniques like Fourier-transform infrared spectroscopy (FT-IR) can detect this fluidization by observing changes in the vibrational frequencies of the methylene (B1212753) groups in the lipid tails. researchgate.net The extent of interaction depends on factors like the lipid composition (e.g., phosphatidylcholines vs. phosphatidylethanolamines) and the charge of the molecule. nih.govnih.gov
Permeability and Elasticity : The interaction of amphiphiles with the membrane can alter its physical properties, such as permeability and elasticity. By modifying the packing of lipids, these molecules can affect the barrier function of the membrane. mdpi.comnih.gov Studies using model systems like gramicidin (B1672133) channels in bilayers show that amphiphiles can change the mechanical properties of the membrane, which in turn modulates the function of embedded proteins. nih.gov
Enzyme Binding : The binding of a molecule to an enzyme's active site is a critical step in modulating its activity. nih.gov This interaction is governed by the complementary shapes and chemical properties of the molecule (ligand) and the active site. teachmephysiology.com Two primary models describe this process: the "lock and key" model, where the fit is perfect, and the "induced fit" model, where the enzyme's active site changes conformation upon substrate binding to achieve a tighter fit. nih.govwikipedia.org The binding is stabilized by various molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For a molecule like 2-(2,4-Dichlorophenoxy)ethylamine, the aromatic ring could engage in hydrophobic interactions, while the amine group could form hydrogen bonds. Some inhibitors can exhibit slow-tight binding, where an initial weak complex isomerizes to a more stable one, resembling a transition state. nih.gov
Metabolism : The 2,4-dichlorophenoxy structure is subject to metabolic degradation by various organisms. In biological systems, the primary metabolic pathways for such xenobiotics involve enzymes like cytochrome P450s. researchgate.net Common metabolic reactions include hydroxylation of the aromatic ring, cleavage of the ether bond, and conjugation with endogenous molecules like glucose, amino acids (e.g., glutamic acid, glycine), or sulfates to increase water solubility and facilitate excretion. researchgate.netacs.orgnih.gov For example, bacteria can metabolize 2,4-D by first cleaving the ether linkage to yield 2,4-dichlorophenol, which is then further degraded. portlandpress.com The rate and products of metabolism can vary significantly between species. nih.gov
The table below shows metabolic half-life data for the related compound 2,4-D in different biological systems.
| Organism/System | Condition | Metabolic Half-Life | Reference |
|---|---|---|---|
| Rat Plasma | 5 or 50 mg/kg dose | 1.3 - 3.4 hours | nih.gov |
| Dog Plasma | 5 or 50 mg/kg dose | 99 - 134 hours | nih.gov |
| Common Waterhemp (Susceptible) | Whole plant | 105 hours | researchgate.net |
| Common Waterhemp (Resistant) | Whole plant | 22 hours | researchgate.net |
| Aerobic Mineral Soil | Environmental | 6.2 days | wikipedia.org |
| Aquatic Environment | Aerobic | ~15 days | cdc.gov |
The dichlorophenoxyacetic acid structure and related phenoxy herbicides can interfere with biological electron transport chains, particularly in photosynthesis. nih.govunl.edu
Photosynthetic Electron Transport : Herbicides can block photosynthetic electron flow by binding to components of the electron transport chain. unl.edu For instance, many herbicides bind to the D1 protein in Photosystem II (PSII), blocking the binding site for plastoquinone. unl.eduwssa.net This interruption halts the production of ATP and NADPH, which are essential for carbon fixation. unl.edu While some diphenyl ether herbicides inhibit the chain between photosystem II and photosystem I, others, like paraquat (B189505), act at Photosystem I (PSI) by accepting electrons and diverting them. nih.govpressbooks.pub
Radical Formation : The blockage of the electron transport chain can lead to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. wssa.netpressbooks.pub When an herbicide like paraquat accepts an electron at PSI, it can transfer that electron to molecular oxygen, creating a superoxide radical. pressbooks.pub This initiates a cascade of radical reactions that cause lipid peroxidation and rapid cellular damage, leading to necrosis. unl.eduwssa.net This oxidative stress is a major component of the herbicidal mechanism for compounds that interfere with photosynthetic electron flow. unl.edu
No Specific Data Available for 2-(2,4-Dichlorophenoxy)ethylamine
A comprehensive search of scientific literature and environmental fate databases did not yield specific information on the environmental behavior and transformation of the chemical compound 2-(2,4-Dichlorophenoxy)ethylamine.
While extensive research is available for the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its more common amine salts and esters, no detailed studies concerning the specific degradation pathways, persistence, transformation products, or transport mechanisms of 2-(2,4-Dichlorophenoxy)ethylamine could be located.
The environmental fate of phenoxy herbicides can be significantly influenced by the nature of the amine or ester group attached to the 2,4-D acid. Therefore, extrapolating data from other 2,4-D amine salts would not provide a scientifically accurate profile for 2-(2,4-Dichlorophenoxy)ethylamine and would fall outside the strict scope of the requested article.
Due to the absence of specific research findings for 2-(2,4-Dichlorophenoxy)ethylamine, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.
To provide context on the general behavior of closely related compounds, the following information on 2,4-D amine salts is typically considered:
Degradation: In general, 2,4-D amine salts are expected to rapidly dissociate in the environment to form the 2,4-D acid. orst.eduepa.gov This acid is then primarily degraded by microbial processes in soil and water. orst.eduwikipedia.org
Persistence: The degradation of the resulting 2,4-D acid is relatively rapid in aerobic environments, with half-lives often reported to be in the range of a few days to a few weeks, depending on environmental conditions such as temperature, moisture, and microbial activity. wikipedia.orgcdc.gov Persistence is generally greater in anaerobic conditions. wikipedia.org
Transformation Products: The microbial degradation of the 2,4-D acid typically involves the cleavage of the acetic acid side chain, followed by the breakdown of the aromatic ring. wikipedia.orgjuniperpublishers.com A primary metabolite is often 2,4-dichlorophenol (2,4-DCP). researchgate.net
Transport: The 2,4-D acid, being the primary component after dissociation, is relatively mobile in soil due to its high water solubility and low adsorption to soil particles, particularly in soils with low organic matter content and higher pH. cdc.govjuniperpublishers.com Volatilization of amine salts is generally considered to be low. cdc.gov
It is crucial to reiterate that the above points describe the general behavior of 2,4-D and its common amine salts. The specific properties and environmental fate of 2-(2,4-Dichlorophenoxy)ethylamine would require dedicated scientific studies.
Environmental Behavior and Transformation of Chlorinated Phenoxyethylamines
Bioremediation and Biodegradation Studies
The environmental fate of chlorinated phenoxyethylamines, such as 2-(2,4-Dichlorophenoxy)ethylamine (B187727), is significantly influenced by microbial activity. Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down environmental pollutants, is a key area of research for mitigating the impact of these compounds. Studies on the biodegradation of the structurally similar and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), provide a comprehensive model for understanding the potential microbial degradation pathways and the microorganisms involved in the transformation of related chlorinated phenoxyethylamines.
Microbial Degradation Pathways and Microorganisms Involved
The microbial degradation of chlorinated phenoxy compounds is primarily an enzymatic process carried out by a diverse range of soil and aquatic microorganisms. mdpi.comresearchgate.net These organisms utilize the compounds as a source of carbon and energy, breaking them down into less complex and often non-toxic substances. nih.gov The ability of microbial communities to degrade these substances is a critical factor in their environmental persistence. nih.gov
Microbial Degradation Pathways:
The biodegradation of 2,4-D, and by extension, analogous compounds like 2-(2,4-Dichlorophenoxy)ethylamine, generally proceeds through a series of well-characterized steps. The initial and most critical step involves the cleavage of the ether linkage, separating the dichlorophenol moiety from the ethylamine (B1201723) side-chain. nih.gov This is followed by the hydroxylation of the aromatic ring, leading to the formation of dichlorocatechol. nih.gov
Subsequent steps involve the opening of the aromatic ring, typically through ortho or meta cleavage pathways, which leads to the formation of intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov The key enzymes driving these reactions are often encoded by tfd genes, which have been extensively studied in various bacterial strains. nih.gov
Two primary pathways for the degradation of the phenoxyacetic acid structure have been identified:
Pathway 1: Involves the removal of the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP), which is then hydroxylated to 3,5-dichlorocatechol. nih.govethz.ch
Pathway 2: An alternative route involves the initial removal of a chlorine atom to produce 4-chlorophenoxyacetate, followed by the formation of 4-chlorophenol (B41353) and subsequently 4-chlorocatechol. ethz.ch
Microorganisms Involved:
A wide array of bacteria and fungi have been identified with the capability to degrade 2,4-D and related compounds. These microorganisms have been isolated from various environments, including agricultural soils and contaminated water sources, demonstrating their adaptability to these xenobiotic compounds. mdpi.comresearchgate.net
Some of the key bacterial genera known for their degradative capabilities include:
Pseudomonas nih.govresearchgate.net
Sphingomonas nih.govresearchgate.net
Achromobacter nih.govresearchgate.net
Ochrobactrum nih.govresearchgate.net
Stenotrophomonas nih.gov
Fungal genera such as Mortierella and Umbelopsis have also been shown to participate in the biodegradation of these compounds. nih.govresearchgate.net The table below summarizes some of the prominent microorganisms and their role in the degradation process.
| Microorganism Genus | Type | Key Degradation Capabilities |
| Cupriavidus | Bacterium | Known to possess the tfd gene cluster for 2,4-D degradation and can utilize it as a sole carbon source. nih.govacs.org |
| Pseudomonas | Bacterium | Several strains have been identified that can degrade 2,4-D and other chlorinated phenols. nih.govresearchgate.net |
| Sphingomonas | Bacterium | Capable of degrading a wide range of aromatic compounds, including 2,4-D. nih.govresearchgate.net |
| Alcaligenes | Bacterium | Strains have been shown to degrade various chlorophenoxyalkanoic acid herbicides. ethz.choup.com |
| Stenotrophomonas | Bacterium | Isolated from aquifers and capable of mineralizing several phenoxyalkanoic acid herbicides. nih.gov |
| Mortierella | Fungus | Implicated in the fungal biodegradation of 2,4-D. nih.govresearchgate.net |
| Umbelopsis | Fungus | Another fungal genus associated with the breakdown of 2,4-D. nih.govresearchgate.net |
The efficiency of biodegradation can be influenced by environmental factors such as pH, temperature, moisture, and the availability of other organic matter. inchem.org For instance, the degradation rate of 2,4-D has been shown to be stimulated by warm, moist conditions. inchem.org The presence of specific microbial populations with the necessary enzymatic machinery is the ultimate determinant of the environmental fate of chlorinated phenoxyethylamines. mdpi.com
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 2-(2,4-Dichlorophenoxy)ethylamine (B187727), providing the necessary separation from potential interferences. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools applicable to this analyte, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
HPLC is a primary technique for the analysis of polar and thermally labile compounds like amines. For 2-(2,4-Dichlorophenoxy)ethylamine, a reversed-phase HPLC method would be a suitable approach. The basic nitrogen atom in the molecule allows for strong retention and good peak shape on columns like a C18, particularly when using a mobile phase with a controlled pH to ensure the analyte is in a consistent ionic state.
Detection can be achieved using a UV detector, as the dichlorophenoxy group provides a chromophore, or more selectively and sensitively using a mass spectrometry (MS) detector. An HPLC-MS/MS system would offer high selectivity and low detection limits, making it ideal for trace analysis in complex samples. Ion-exchange chromatography is another viable option that separates molecules based on their charge, which is well-suited for amines. thermofisher.comhelsinki.fi
Table 1: Illustrative HPLC-UV Method Parameters for 2-(2,4-Dichlorophenoxy)ethylamine Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| UV Wavelength | ~230 nm and 284 nm |
| Expected RT | Dependent on specific gradient program |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography is a high-resolution separation technique, but the direct analysis of amines can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. labrulez.com For a tertiary amine like 2-(2,4-Dichlorophenoxy)ethylamine, these issues may be less severe than for primary or secondary amines, but can still impact performance. Using a deactivated column is essential. labrulez.com
The coupling of GC with a mass spectrometer (MS) provides definitive identification based on the analyte's mass spectrum and fragmentation pattern. For 2-(2,4-Dichlorophenoxy)ethylamine, characteristic fragments would be expected from the cleavage of the C-C bond alpha to the nitrogen atom and from the dichlorophenoxy group. Derivatization is often employed to improve the chromatographic behavior of amines for GC analysis. labrulez.com
Table 2: Potential GC-MS Parameters for 2-(2,4-Dichlorophenoxy)ethylamine Analysis
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at ~1 mL/min |
| Oven Program | Start at 80°C, ramp to 300°C |
| Injector Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
| Expected Ions | Molecular ion (M+); fragments corresponding to dichlorophenoxy moiety and ethylamine (B1201723) side chain |
Advanced Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction)
Effective sample preparation is critical to remove interfering components from the sample matrix and concentrate the analyte prior to chromatographic analysis. Solid-phase extraction (SPE) is a widely used and highly effective technique for this purpose.
Given the basic nature of the amine group, a cation-exchange SPE sorbent could be employed. At an acidic pH, the amine will be protonated and retained on the sorbent while neutral and acidic interferences are washed away. The analyte can then be eluted with a basic solvent. Alternatively, a reversed-phase (e.g., C18) SPE cartridge could be used to retain the compound based on its hydrophobicity. The choice of sorbent and elution solvents would need to be optimized depending on the sample matrix (e.g., water, soil, biological fluids).
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For amines, this is often done to improve volatility and thermal stability for GC analysis or to add a fluorescent tag for HPLC analysis.
Reagent-Based Derivatization for Detection Sensitivity
For GC-MS analysis of tertiary amines, derivatization can be more complex than for primary or secondary amines. However, certain reagents like alkyl chloroformates can react with tertiary amines, often through dealkylation, to form more stable and volatile carbamate derivatives. Reagents containing fluorine atoms, such as pentafluorobenzyl chloroformate (PFBCF), can significantly enhance detection sensitivity when using an electron capture detector (ECD) or negative chemical ionization mass spectrometry.
For HPLC, derivatization can be used to improve detection. While many common reagents like dansyl chloride or o-phthalaldehyde (OPA) are designed for primary and secondary amines, specific reagents could be selected or methods adapted to target the tertiary amine functionality, potentially after a chemical conversion step.
On-Line Derivatization Techniques
On-line derivatization involves the automated derivatization of the analyte within the analytical instrument, typically just before injection into the chromatograph. This approach offers several advantages over manual (off-line) derivatization, including improved reproducibility, reduced sample handling, and higher throughput.
For HPLC analysis, an autosampler can be programmed to mix the sample with a derivatizing reagent prior to injection. This has been successfully applied for the analysis of amino acids and other amines using reagents like OPA. labrulez.comresearchgate.net While direct on-line derivatization of a tertiary amine like 2-(2,4-Dichlorophenoxy)ethylamine with common reagents is not straightforward, the development of a custom on-line method involving a conversion or activation step could be a powerful strategy for routine, high-throughput analysis.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2-(2,4-Dichlorophenoxy)ethylamine |
| Acetonitrile |
| Dansyl chloride |
| Formic Acid |
| o-phthalaldehyde (OPA) |
Spectroscopic Analytical Applications
UV-Vis Spectroscopy for Detection and Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the detection and quantification of compounds containing chromophores, such as the aromatic ring system present in 2-(2,4-Dichlorophenoxy)ethylamine and its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). This method relies on the principle that these molecules absorb light in the UV-Vis range, and the amount of light absorbed is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law. While specific research on the UV-Vis spectrum of 2-(2,4-Dichlorophenoxy)ethylamine is not extensively detailed in available literature, the well-documented spectral characteristics of the structurally similar and widely studied herbicide 2,4-D provide a strong basis for its analytical applications.
Research findings indicate that 2,4-D exhibits distinct absorption bands in the ultraviolet region. Studies have identified characteristic absorption peaks for 2,4-D at wavelengths around 228 nm, 283 nm, and 287 nm. wordpress.comresearchgate.netoup.com One study specifically measured the absorbances of standard 2,4-D solutions at a maximum wavelength (λmax) of 287 ± 2 nm in 95% ethyl alcohol. wordpress.com Another investigation noted absorption bands at 200 nm, 229 nm, and 283 nm for aqueous solutions of 2,4-D. researchgate.net The band located at approximately 283 nm is often attributed to the n→π* electronic transition associated with the C-Cl bond within the molecule. researchgate.net
The quantitative determination of 2,4-D using UV-Vis spectrophotometry has been successfully demonstrated. A linear relationship between concentration and absorbance is typically observed within a specific concentration range. For instance, one study established a linear function of concentration for 2,4-D in the range of 8 µg/mL to 20 µg/mL, with a correlation coefficient of 0.9985, showcasing the method's utility for quantification. wordpress.com The data from this research, illustrating the relationship between concentration and absorbance, is presented below.
Furthermore, UV-Vis spectroscopy is frequently employed to monitor the degradation of 2,4-D in various environmental remediation studies, such as photocatalysis. mdpi.com In these applications, the decrease in the intensity of the characteristic absorption peaks of 2,4-D over time serves as a direct measure of the compound's degradation. researchgate.netmdpi.com For example, during photocatalytic degradation experiments, the disappearance of the absorption bands at 227 nm and 282 nm indicates the breakdown of the herbicide's molecular structure. mdpi.com This approach allows for the calculation of degradation efficiency and the study of reaction kinetics.
Future Research Trajectories
Development of Targeted Synthetic Methodologies
The synthesis of 2-(2,4-Dichlorophenoxy)ethylamine (B187727) is foundational to any further study. While general synthetic routes for phenoxyacetic acid derivatives and N-alkylation of amines are established, future research should focus on developing targeted methodologies that are both efficient and environmentally benign.
Current synthetic approaches to related compounds often involve multiple steps, beginning with the alkylation of a phenol (B47542) with a dihaloethane, followed by nucleophilic substitution with an appropriate amine. A potential synthetic pathway for 2-(2,4-Dichlorophenoxy)ethylamine could start from 2,4-dichlorophenol (B122985) and 1-bromo-2-chloroethane (B52838) to form 1-(2-bromoethoxy)-2,4-dichlorobenzene. This intermediate could then be reacted with ethylamine (B1201723) to yield the target compound.
Future research should aim to optimize this pathway by exploring various catalysts, solvent systems, and reaction conditions to maximize yield and minimize the formation of byproducts. The use of green chemistry principles, such as solvent-free reactions or the use of less hazardous reagents, should be a priority. For instance, the use of phase-transfer catalysis could enhance the efficiency of the initial alkylation step. Furthermore, exploring one-pot synthesis strategies could streamline the process, making it more time and resource-efficient.
A comparative analysis of different synthetic routes is essential to identify the most viable option for large-scale production. This would involve a thorough evaluation of each method based on criteria such as percentage yield, purity of the final product, cost of raw materials, and environmental impact.
Table 1: Potential Synthetic Routes for 2-(2,4-Dichlorophenoxy)ethylamine
| Step | Reactant 1 | Reactant 2 | Potential Catalyst | Key Research Focus |
| Route A: Step 1 | 2,4-Dichlorophenol | 1-bromo-2-chloroethane | Base (e.g., NaOH, K₂CO₃) | Optimization of base and solvent for selective O-alkylation. |
| Route A: Step 2 | 1-(2-bromoethoxy)-2,4-dichlorobenzene | Ethylamine | - | Control of N-alkylation vs. elimination reactions. |
| Route B: Step 1 | 2,4-Dichlorophenoxyacetic acid | - | Reducing agent (e.g., LiAlH₄) | Selective reduction of the carboxylic acid to an alcohol. |
| Route B: Step 2 | 2-(2,4-Dichlorophenoxy)ethanol | Halogenating agent (e.g., SOCl₂) | - | Efficient conversion to the corresponding halide. |
| Route B: Step 3 | 1-(2-chloroethoxy)-2,4-dichlorobenzene | Ethylamine | - | Optimization of reaction conditions for amination. |
Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental research. For 2-(2,4-Dichlorophenoxy)ethylamine, advanced computational approaches can be employed to elucidate its structure-function relationship.
Quantitative Structure-Activity Relationship (QSAR) modeling can be a valuable starting point. By creating a library of related N-alkylated derivatives of 2,4-D and correlating their structural features with their biological activity, it may be possible to develop predictive models. mdpi.com These models can help in identifying the key molecular descriptors that govern the compound's efficacy and selectivity.
Molecular docking studies can provide insights into the potential interactions of 2-(2,4-Dichlorophenoxy)ethylamine with biological targets. Given that the parent compound, 2,4-D, acts as a synthetic auxin, a primary focus should be on docking the ethylamine derivative into the auxin receptors, such as TIR1/AFB proteins. nih.gov This would help to ascertain whether it retains the same mode of action. Furthermore, docking against other potential off-target proteins could help in predicting any unintended biological effects.
Density Functional Theory (DFT) calculations can be used to investigate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information is crucial for understanding its reactivity and potential interaction mechanisms at a molecular level.
In-depth Mechanistic Studies at the Molecular Level
The herbicidal activity of 2,4-D is attributed to its ability to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. wikipedia.orgmt.gov A critical area of future research is to determine whether 2-(2,4-Dichlorophenoxy)ethylamine functions through a similar mechanism.
Initial studies should involve bioassays to assess the compound's auxinic activity. This could include classic auxin response assays, such as root elongation inhibition and hypocotyl elongation tests in model plant species like Arabidopsis thaliana. A strong correlation between the compound's ability to induce these responses and its herbicidal efficacy would provide evidence for an auxin-like mode of action. nih.gov
Further molecular studies should investigate the binding of the compound to auxin receptors. Competitive binding assays with radiolabeled auxins could quantify the affinity of 2-(2,4-Dichlorophenoxy)ethylamine for these receptors. Additionally, gene expression studies, using techniques like RNA-sequencing, can reveal the downstream transcriptional changes induced by the compound. A comparison of the gene expression profile with that of 2,4-D would provide a comprehensive view of its molecular effects. nih.gov
It is also important to consider that the ethylamine moiety may confer novel biological activities. Therefore, unbiased screening against a panel of different biological targets would be valuable to identify any potential off-target effects or novel modes of action.
Comprehensive Environmental Modeling and Assessment of Transformation Pathways
The presence of the ethylamine group is likely to significantly influence its environmental behavior compared to the parent 2,4-D acid or its ester and salt formulations. epa.gov The amine group can undergo various transformations, including N-dealkylation, oxidation, and conjugation. These transformation products may have different toxicological and environmental profiles than the parent compound.
Future research should focus on identifying the major transformation pathways of 2-(2,4-Dichlorophenoxy)ethylamine in different environmental compartments, such as soil and water. Laboratory studies using soil and water microcosms can be conducted to identify the primary degradation products under various conditions (e.g., aerobic vs. anaerobic, different pH levels). Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be essential for the identification and quantification of these transformation products.
Computational modeling can be used to predict the environmental distribution and persistence of the compound and its transformation products. Models can be developed to simulate its partitioning between air, water, soil, and sediment, as well as its potential for bioaccumulation in organisms. This information will be crucial for conducting a thorough environmental risk assessment.
Table 2: Proposed Environmental Fate Studies for 2-(2,4-Dichlorophenoxy)ethylamine
| Study Type | Environmental Compartment | Key Parameters to Investigate | Expected Outcome |
| Aerobic Soil Metabolism | Soil | Half-life, identification of major metabolites | Understanding of persistence and transformation in soil. |
| Anaerobic Aquatic Metabolism | Water/Sediment | Half-life, identification of major metabolites | Assessment of fate in oxygen-depleted environments. |
| Photolysis in Water | Water | Photodegradation rate, identification of photoproducts | Determination of the role of sunlight in degradation. |
| Adsorption/Desorption | Soil | Soil-water partition coefficient (Kd) | Prediction of mobility and potential for leaching. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,4-Dichlorophenoxy)ethylamine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, 2,4-dichlorophenol can be reacted with ethylenediamine derivatives under controlled pH (8–10) to form intermediates, followed by alkylation with ethyl bromide. Catalysts like palladium or copper may enhance selectivity . Reaction optimization should include monitoring via TLC/HPLC and adjusting solvent polarity (e.g., dichloromethane vs. ethanol) to minimize byproducts .
- Key Parameters : Temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:alkylating agent) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 2-(2,4-Dichlorophenoxy)ethylamine?
- NMR Analysis :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.3–3.6 ppm (multiplet, N-CH₂-CH₂-O), and δ 6.8–7.4 ppm (aromatic protons from dichlorophenyl) confirm backbone structure.
- ¹³C NMR : Signals near 40–50 ppm (N-CH₂) and 110–150 ppm (aromatic carbons) validate connectivity .
- Mass Spectrometry : ESI-MS or GC-MS should show molecular ion peaks matching the molecular weight (e.g., 263.1 g/mol for C₁₀H₁₂Cl₂N₂O). Fragmentation patterns (e.g., loss of ethyl group or Cl⁻) further confirm structural motifs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for 2-(2,4-Dichlorophenoxy)ethylamine derivatives?
- Approach : Cross-validate assays (e.g., receptor binding vs. cellular viability) using standardized protocols (e.g., OECD guidelines). For instance, discrepancies in IC₅₀ values may arise from cell line variability (HEK293 vs. HepG2) or assay interference from residual solvents. Use LC-MS to verify compound integrity post-assay .
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., pH, temperature) .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions (pH < 4) may hydrolyze the ether bond, while alkaline conditions (pH > 10) could dechlorinate the aromatic ring .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., >150°C). Store lyophilized samples at –20°C to prolong shelf life .
Q. What advanced chromatographic methods are suitable for quantifying trace impurities in 2-(2,4-Dichlorophenoxy)ethylamine?
- HPLC-MS/MS : Use a C18 column with a gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Detect chlorinated byproducts (e.g., dichlorophenol) at ppm levels using MRM transitions .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOD/LOQ (<1 ppm), and precision (%RSD < 5%) .
Methodological Considerations
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of 2-(2,4-Dichlorophenoxy)ethylamine?
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute electrostatic potential maps. Chlorine atoms exhibit high electron-withdrawing effects, directing nucleophilic attack to the para position .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors). The ethylamine chain’s flexibility may enhance binding entropy, while dichlorophenyl groups engage in hydrophobic pockets .
Q. What safety protocols are critical when handling 2-(2,4-Dichlorophenoxy)ethylamine in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
